

In-Depth Technical Guide to 2-(Dimethylamino)pyrimidine-5-carbaldehyde

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Compound of Interest

Compound Name: 2-(Dimethylamino)pyrimidine-5-carbaldehyde

Cat. No.: B1298788

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-(dimethylamino)pyrimidine-5-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry. The guide details its molecular characteristics, provides a putative synthesis protocol, and discusses its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors.

Core Molecular Data

2-(Dimethylamino)pyrimidine-5-carbaldehyde is a substituted pyrimidine with a molecular weight of 151.17 g/mol [\[1\]](#) Its chemical structure and key identifiers are summarized in the table below.

Property	Value
Molecular Formula	C ₇ H ₉ N ₃ O
Molecular Weight	151.17 g/mol [1]
CAS Number	55551-49-0[1]
Appearance	Solid[1]
InChI	1S/C7H9N3O/c1-10(2)7-8-3-6(5-11)4-9-7/h3-5H,1-2H3
SMILES	O=C([H])C1=CN=C(N(C)C)N=C1

Spectroscopic and Physicochemical Properties

While comprehensive experimental spectra for **2-(dimethylamino)pyrimidine-5-carbaldehyde** are not readily available in public databases, the expected spectroscopic characteristics can be inferred from analogous structures. The following tables summarize predicted data crucial for the characterization of this molecule.

Table 1: Predicted ¹H NMR Spectral Data

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehyde H	9.8 - 10.2	Singlet (s)	N/A
Pyrimidine H (C4/C6)	8.5 - 8.8	Singlet (s)	N/A
N(CH ₃) ₂	3.1 - 3.4	Singlet (s)	N/A

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C=O (Aldehyde)	185 - 195
C2 (Pyrimidine)	160 - 165
C4/C6 (Pyrimidine)	155 - 160
C5 (Pyrimidine)	115 - 125
N(CH ₃) ₂	35 - 40

Table 3: Predicted FT-IR Spectral Data

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C=O Stretch (Aldehyde)	1680 - 1710	Strong
C=N Stretch (Pyrimidine)	1550 - 1620	Medium
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-N Stretch	1300 - 1360	Medium

Table 4: Predicted Mass Spectrometry Data

Fragment	Predicted m/z	Notes
[M] ⁺	151.07	Molecular Ion
[M-H] ⁺	150.07	Loss of a hydrogen radical
[M-CO] ⁺	123.08	Loss of carbon monoxide
[M-N(CH ₃) ₂] ⁺	107.05	Loss of the dimethylamino group

Experimental Protocols

Synthesis of 2-(Dimethylamino)pyrimidine-5-carbaldehyde

A plausible synthetic route to **2-(dimethylamino)pyrimidine-5-carbaldehyde** involves a two-step process starting from a suitable pyrimidine precursor. The following is a generalized protocol based on established pyrimidine chemistry.

Step 1: Vilsmeier-Haack Formylation of a 2-(Dimethylamino)pyrimidine Precursor

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.

- **Reagent Preparation:** In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
- **Reaction:** Dissolve the starting material, 2-(dimethylamino)pyrimidine, in an appropriate solvent (e.g., DMF or dichloromethane). Add this solution dropwise to the prepared Vilsmeier reagent at 0°C.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture and pour it onto crushed ice. Neutralize the solution with a base, such as sodium bicarbonate or sodium hydroxide, until a precipitate forms.
- **Purification:** Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Step 2: Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

- NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.
- FT-IR Spectroscopy: Obtain the infrared spectrum of the solid product using a KBr pellet or as a mull.
- Mass Spectrometry: Determine the molecular weight and fragmentation pattern of the compound using a suitable mass spectrometry technique (e.g., ESI-MS).
- Melting Point: Measure the melting point of the purified solid.

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The presence of a dimethylamino group at the 2-position and a reactive carbaldehyde at the 5-position makes **2-(dimethylamino)pyrimidine-5-carbaldehyde** a valuable building block for the synthesis of compound libraries for drug screening.

Kinase Inhibitor Development

Kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that mimics the adenine ring of ATP to bind to the enzyme's active site. Pyrimidine derivatives are frequently used for this purpose. The aldehyde functionality of **2-(dimethylamino)pyrimidine-5-carbaldehyde** can be readily transformed into various other functional groups to explore the chemical space around the pyrimidine core and optimize binding to a target kinase.

Below is a diagram illustrating a general workflow for the discovery of kinase inhibitors, where a compound like **2-(dimethylamino)pyrimidine-5-carbaldehyde** could serve as a starting point for library synthesis.

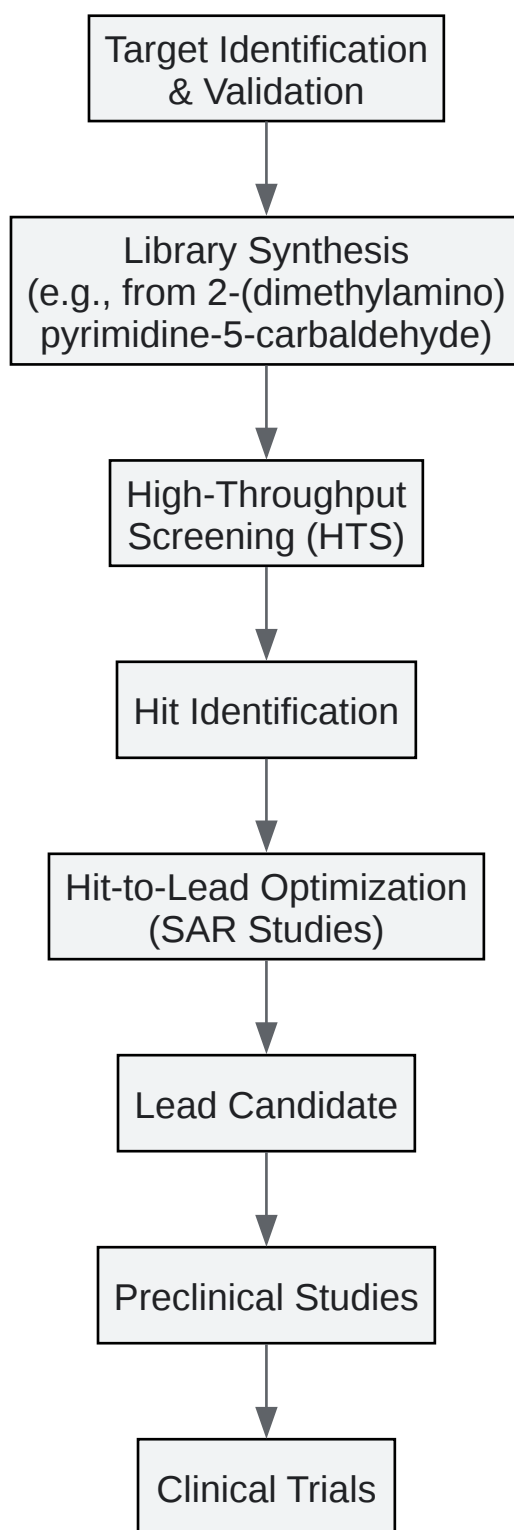


Figure 1. Kinase Inhibitor Discovery Workflow

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Caption: Kinase inhibitor discovery workflow.

VEGFR-2 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.

[2][3][4][5][6] Many pyrimidine-based compounds have been developed as inhibitors of VEGFR-2. **2-(Dimethylamino)pyrimidine-5-carbaldehyde** can be used as a scaffold to design novel VEGFR-2 inhibitors.

The following diagram illustrates the VEGFR-2 signaling pathway and indicates where a pyrimidine-based inhibitor might act.

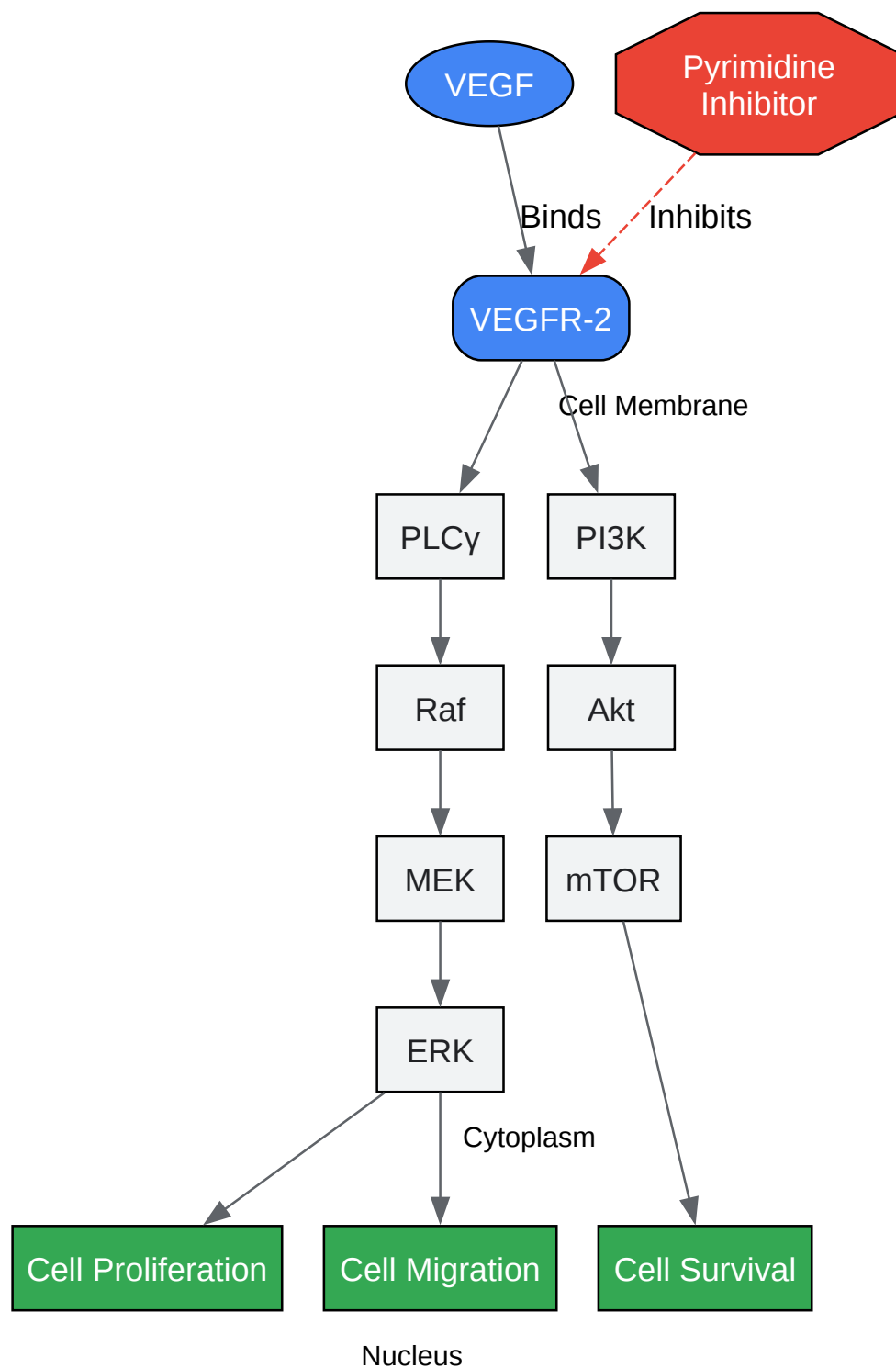


Figure 2. VEGFR-2 Signaling Pathway

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Caption: VEGFR-2 signaling pathway and inhibition.

Conclusion

2-(Dimethylamino)pyrimidine-5-carbaldehyde is a versatile chemical intermediate with significant potential in the field of drug discovery. Its structural features make it an attractive starting point for the synthesis of novel bioactive molecules, particularly kinase inhibitors. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and application in medicinal chemistry research based on established principles and data from closely related analogues. Further research into the biological activities of derivatives of this compound is warranted.

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